REACTION_SMILES
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[CH3:1][S:2]([CH3:3])=[O:4].[Cl:42][CH2:43][Cl:44].[OH:23][N:24]=[CH:25][C:26]1([CH2:27][OH:28])[O:29][CH:30]([n:31]2[cH:32][c:33]([CH3:34])[c:35](=[O:36])[nH:37][c:38]2=[O:39])[CH2:40][CH2:41]1.[OH:5][CH2:6][C:7]1([CH2:8][OH:9])[O:10][CH:11]([n:12]2[c:13](=[O:14])[nH:15][c:16](=[O:17])[c:18]([CH3:19])[cH:20]2)[CH2:21][CH2:22]1>>[nH:12]1[c:13](=[O:14])[nH:15][c:16](=[O:17])[c:18]([CH3:19])[cH:20]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(C)=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
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ClCCl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cn(C2CCC(C=NO)(CO)O2)c(=O)[nH]c1=O
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Name
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Cc1cn(C2CCC(CO)(CO)O2)c(=O)[nH]c1=O
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1cn(C2CCC(CO)(CO)O2)c(=O)[nH]c1=O
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Name
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|
Type
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product
|
Smiles
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Cc1c[nH]c(=O)[nH]c1=O
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:1][S:2]([CH3:3])=[O:4].[Cl:42][CH2:43][Cl:44].[OH:23][N:24]=[CH:25][C:26]1([CH2:27][OH:28])[O:29][CH:30]([n:31]2[cH:32][c:33]([CH3:34])[c:35](=[O:36])[nH:37][c:38]2=[O:39])[CH2:40][CH2:41]1.[OH:5][CH2:6][C:7]1([CH2:8][OH:9])[O:10][CH:11]([n:12]2[c:13](=[O:14])[nH:15][c:16](=[O:17])[c:18]([CH3:19])[cH:20]2)[CH2:21][CH2:22]1>>[nH:12]1[c:13](=[O:14])[nH:15][c:16](=[O:17])[c:18]([CH3:19])[cH:20]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CS(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1cn(C2CCC(C=NO)(CO)O2)c(=O)[nH]c1=O
|
Name
|
Cc1cn(C2CCC(CO)(CO)O2)c(=O)[nH]c1=O
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1cn(C2CCC(CO)(CO)O2)c(=O)[nH]c1=O
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1c[nH]c(=O)[nH]c1=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |